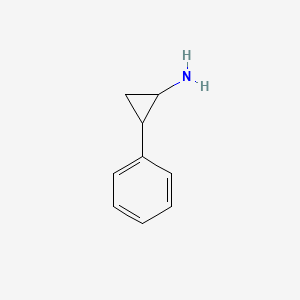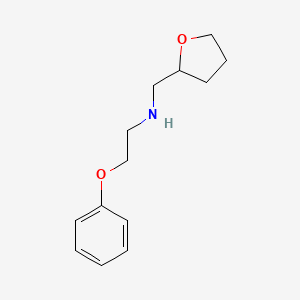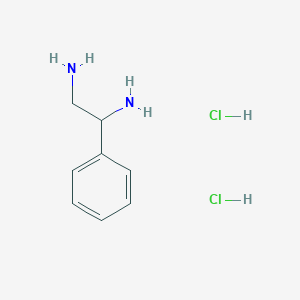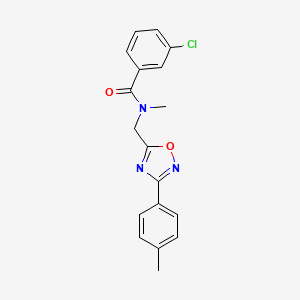
2-Chloro-5-(2,3-difluorobenzoyl)pyridine
Descripción general
Descripción
2-Chloro-5-(2,3-difluorobenzoyl)pyridine is a compound that is part of a broader class of pyridine derivatives, which are of significant interest in the field of medicinal chemistry and materials science due to their diverse chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, molecular structure, and potential applications, which can provide insights into the characteristics of this compound.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions that can include the use of carbenes, isonitriles, and various halogenation reactions. For instance, the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produced novel imidazo[1,2-a]pyridine derivatives . Another example is the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine from simple and inexpensive starting materials, highlighting the potential for cost-effective synthesis routes for related compounds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often characterized using techniques such as single crystal X-ray diffraction. For example, a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was synthesized and its structure was elucidated using this technique, revealing a monoclinic crystallographic system with specific hydrogen bonding interactions . This suggests that this compound may also exhibit interesting structural features that could be analyzed similarly.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions, which can be used to further functionalize the compounds or to create complex molecules. The chlorine atom in the synthesized 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, for example, could be useful for further functionalization by cross-coupling reactions . This indicates that the chlorine atom in this compound could similarly be a site for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the presence of fluorine atoms can significantly affect the reactivity and stability of these compounds. The synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-trichloropyridine using potassium fluoride as a fluorination agent demonstrates the role of fluorine in modifying the properties of pyridine derivatives . Additionally, the highly fluorinated compound N2,N2,N6,N6-Tetrakis(2,3,4,5,6-pentafluorobenzoyl)pyridine-2,6-diamine showcases the impact of fluorination on the molecular geometry and intermolecular interactions .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO/c13-10-5-4-7(6-16-10)12(17)8-2-1-3-9(14)11(8)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGQEBYKLNEXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B3023657.png)

![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3023660.png)

![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile](/img/structure/B3023662.png)
